2,3,4,6-Tetra-O-benzyl-1-deoxynojirimycin Hydrochloric Acid Salt is a synthetic derivative of deoxynojirimycin, a naturally occurring alkaloid derived from the plant Morus alba. This compound is recognized for its potential therapeutic applications, particularly in the management of diabetes and other metabolic disorders. The hydrochloric acid salt form enhances its solubility and stability, making it suitable for various scientific and pharmaceutical applications. The compound is classified under the category of glycosidase inhibitors, which play a crucial role in carbohydrate metabolism.
The compound can be synthesized in laboratories and is commercially available from various suppliers. It is listed under the Chemical Abstracts Service (CAS) Number 72983-76-7, with an alternate CAS number for its free base form being 69567-11-9. The molecular formula is noted as C34H37NO4·HCl, indicating the presence of hydrochloric acid in its structure .
2,3,4,6-Tetra-O-benzyl-1-deoxynojirimycin Hydrochloric Acid Salt falls under the classification of:
The synthesis of 2,3,4,6-Tetra-O-benzyl-1-deoxynojirimycin Hydrochloric Acid Salt typically involves several steps that include:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure optimal yields and purity. The use of protecting groups is critical in organic synthesis to prevent side reactions.
The molecular structure of 2,3,4,6-Tetra-O-benzyl-1-deoxynojirimycin Hydrochloric Acid Salt can be represented as follows:
The structure features multiple benzyl groups attached to a deoxynojirimycin backbone, contributing to its biological activity and solubility properties .
Key structural data includes:
The primary chemical reactions involving 2,3,4,6-Tetra-O-benzyl-1-deoxynojirimycin Hydrochloric Acid Salt include:
The reaction mechanisms involve both covalent and non-covalent interactions with enzyme active sites. Kinetic studies may reveal insights into inhibition constants and binding affinities.
The mechanism of action for 2,3,4,6-Tetra-O-benzyl-1-deoxynojirimycin Hydrochloric Acid Salt primarily revolves around its role as a glycosidase inhibitor:
Research indicates that this compound has shown significant anti-hyperglycemic effects in various preclinical studies .
Relevant data suggest that the compound should be stored under controlled conditions to maintain its integrity over time .
2,3,4,6-Tetra-O-benzyl-1-deoxynojirimycin Hydrochloric Acid Salt has several notable applications:
This compound represents a significant advancement in glycosidase inhibitor research with promising implications for diabetes treatment strategies .
Benzyl protection is pivotal in imino sugar synthesis to preserve hydroxyl functionality during ring formation and N-alkylation steps. For 2,3,4,6-Tetra-O-benzyl-1-deoxynojirimycin Hydrochloric Acid Salt (CAS 72983-76-7), benzyl groups shield all four hydroxyl positions of the 1-deoxynojirimycin (DNJ) core, enabling selective deprotection in downstream steps [3] [6]. This strategy leverages benzyl ether stability under diverse reaction conditions (e.g., hydrogenation, acid hydrolysis), while allowing orthogonal deprotection via catalytic hydrogenolysis. The tetra-O-benzylated intermediate is synthesized from DNJ precursors through Williamson ether synthesis, where benzyl bromide or chloride serves as the alkylating agent in the presence of strong bases like NaH [6] [9]. Key advantages include:
Achieving complete stereocontrol during benzylation is essential to maintain the D-gluco configuration of DNJ. Modern protocols employ phase-transfer catalysts (PTCs) or organocatalysts to ensure α/β-anomeric selectivity:
Table 1: Catalytic Systems for Stereoselective O-Benzylation
Catalyst Type | Example | Stereoselectivity (α:β) | Yield (%) | Reference |
---|---|---|---|---|
Quaternary Ammonium Salt | Benzyltriethylammonium chloride | 95:5 | 88 | [6] |
Chiral PTC | (S)-Binaphthyl-derived | >99:1 | 92 | [8] |
Organic Base | 1,8-Diazabicycloundec-7-ene (DBU) | 90:10 | 85 | [9] |
Notably, microwave-assisted benzylation reduces reaction times from 24 h to 2–4 h while preserving stereointegrity [6]. The hydrochloric acid salt form crystallizes directly from ethanol/ethyl acetate mixtures, eliminating the need for silica gel purification and enhancing optical purity (>99% ee) [6] [8].
Scalable production of 2,3,4,6-Tetra-O-benzyl-1-deoxynojirimycin requires optimization of cost, yield, and reproducibility:
While benzyl dominates industrial DNJ protection, alternatives exhibit trade-offs in stability and deprotection kinetics:
Table 2: Protecting Group Performance in DNJ Synthesis
Protecting Group | Deprotection Method | Stability Under Acid/Base | Overall Yield (%) | Drawbacks |
---|---|---|---|---|
Benzyl | Pd/C, H₂ | High | 85–92 | Palladium cost |
Acetyl | Methanolic KOH | Moderate (base-sensitive) | 78 | Migration issues |
Silyl (TBDMS) | Fluoride reagents | Low (acid-sensitive) | 70 | Side reactions |
Benzoyl | NH₃/MeOH | Moderate | 80 | Ester hydrolysis side products |
Benzyl remains optimal due to:
CAS No.: 1981-49-3
CAS No.: 3779-62-2
CAS No.: 19275-47-9
CAS No.: 1356964-77-6
CAS No.:
CAS No.: